molecular formula C9H13NO3S B092096 4-Methyl-1-(3-sulphonatopropyl)pyridinium CAS No. 15626-30-9

4-Methyl-1-(3-sulphonatopropyl)pyridinium

Cat. No. B092096
CAS RN: 15626-30-9
M. Wt: 215.27 g/mol
InChI Key: MZRTWEBOYWBGCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the functionalization of pyridine rings with sulfonate groups and the formation of pyridinium salts. For instance, the preparation of 4-(4'-pyridylthio)-1-methylpyridinium salts with different counteranions has been described, showcasing the versatility of pyridinium compounds in forming various crystalline structures . Another study reports the synthesis of a sulphonamide derivative through the ditosylation of 2-aminopyridine, followed by complexation with metal ions . These methods highlight the reactivity of pyridine derivatives and their ability to form complex structures with potential utility in various fields.

Molecular Structure Analysis

The molecular structures of pyridinium salts and related compounds are characterized by their crystalline arrangements and hydrogen-bonding patterns. For example, different stacking structures of the cation are observed depending on the anion present in the 4-(4'-pyridylthio)-1-methylpyridinium salts . The supramolecular structures of isomeric sulfonamides also differ in their hydrogen-bonding arrangements, affecting the overall layer structures formed . These analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with sulfonate groups is demonstrated by the ipso-substitution reactions, where sulphinyl or sulphonyl groups are displaced by various nucleophiles . This reactivity is utilized in the synthesis of macrocycles and other complex structures. Additionally, the sulphonation of indole derivatives by pyridinium-1-sulphonate indicates the specificity of the reaction based on the substitution pattern of the indole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts and sulfonate derivatives are influenced by their molecular structures. The crystal structure and spectroscopic characterization of a related compound, 1-(N-ethyl-1-sulphonate-4-pyridinio)-2-[N-methylpyrrol-2-yl]ethene, reveal insights into its optical properties and potential for two-photon pumped lasing experiments . The non-electrolytic nature of metal complexes with sulfonamide derivatives and their UV-Vis and IR spectra suggest potential applications in the pharmaceutical and chemical industries . The robust sulfonate···pyridinium interaction is a key feature in designing molecular assemblies with desired structural modulations .

Scientific Research Applications

Ionic Liquid-Modified Materials

Research on ionic liquid-modified materials, particularly focusing on the unique properties of ionic liquids like pyridinium-based structures, has shown significant advancements in solid-phase extraction, chromatography, and electrochromatography. These modifications aim to enhance the materials' capabilities for separation processes, demonstrating the potential of pyridinium and similar ionic liquids in material science applications (Vidal, Riekkola, & Canals, 2012).

Electrochemical Reduction Mechanisms

The electrochemical behavior of pyridinium-based cations, among other organic cations used in ionic liquids, has been a subject of interest. Studies have detailed specific reduction reactions at the negative electrode, providing insights into the reduction behavior, potential, and design considerations for selecting or designing salts with desired electrochemical characteristics (Lane, 2012).

Metal Complexes Formation

Investigations into metal complexes involving pyridine and its derivatives, such as 4,4'-dipyridyldisulfide, have revealed a rich structural diversity derived from these ligands. The research indicates significant potential in creating metal complexes that exhibit varied structural types and include properties like guest inclusion, highlighting the versatility of pyridine-based ligands in coordination chemistry (Horikoshi & Mochida, 2006).

Biopolymer Modification

The chemical modification of xylans with pyridinium derivatives has been explored for the development of new biopolymer ethers and esters. This research demonstrates the ability to modify biopolymers to achieve specific properties, such as drug delivery capabilities, showcasing the application potential of pyridinium-based compounds in biopolymer science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Analytical Chemistry Applications

Pyridinium and its derivatives have been applied in analytical chemistry, notably in the improvement of electrochemical sensors for detecting substances like paraquat in food samples. The research emphasizes the role of pyridinium-based compounds in developing highly selective and sensitive analytical methods for environmental and food safety applications (Laghrib, Bakasse, Lahrich, & El Mhammedi, 2020).

properties

IUPAC Name

3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9-3-6-10(7-4-9)5-2-8-14(11,12)13/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRTWEBOYWBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166068
Record name 4-Methyl-1-(3-sulphonatopropyl)pyridinium
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(3-sulphonatopropyl)pyridinium

CAS RN

15626-30-9
Record name Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt
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Record name 4-Methyl-1-(3-sulfonatopropyl)pyridinium
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Record name 4-Methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 4-methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 4-Methyl-1-(3-sulfonatopropyl)pyridinium
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